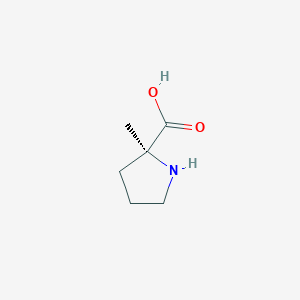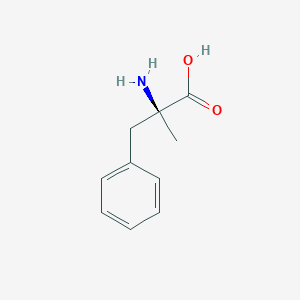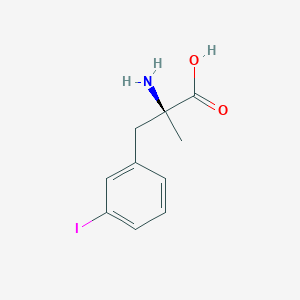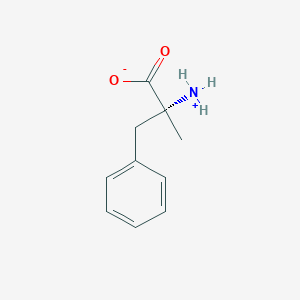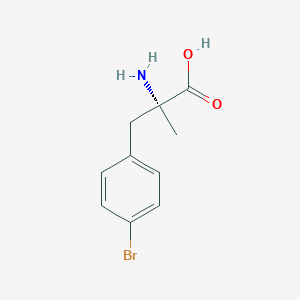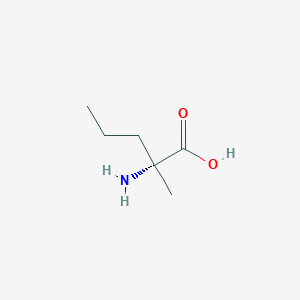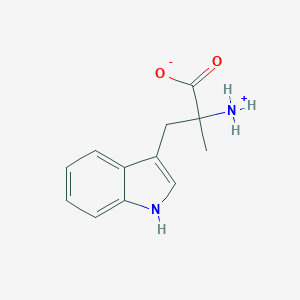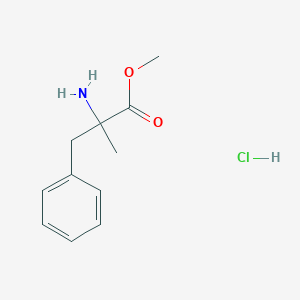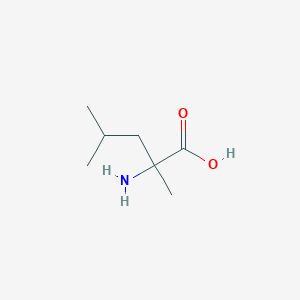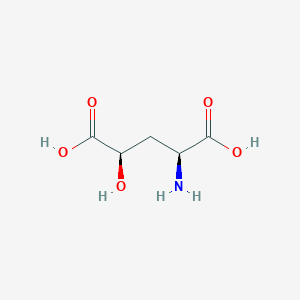
(2S,4R)-2-アミノ-4-ヒドロキシペンタン二酸
概要
説明
(2S,4R)-2-amino-4-hydroxypentanedioic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes This compound is known for its unique stereochemistry, which contributes to its distinct biological and chemical properties
科学的研究の応用
(2S,4R)-2-amino-4-hydroxypentanedioic acid has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it is studied for its role in protein folding and stability. In medicine, it has potential applications in drug design and development, particularly for targeting specific enzymes and receptors. Additionally, it is used in the industry for the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
The primary targets of (2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as erythro-4-hydroxy-L-glutamic acid, are the metabotropic glutamate receptors , specifically mGlu1a, mGlu2, and mGlu8a . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.
Mode of Action
Erythro-4-hydroxy-L-glutamic acid interacts with its targets, the metabotropic glutamate receptors, by activating them in a dose-dependent manner . This activation results in changes in neuronal excitability and synaptic transmission, which can influence various neurological processes.
Biochemical Pathways
In humans, erythro-4-hydroxy-L-glutamic acid is involved in the metabolic disorder called the arginine: glycine amidinotransferase deficiency (AGAT deficiency) pathway . This pathway plays a significant role in the metabolism of amino acids and the regulation of nitrogen balance in the body.
Pharmacokinetics
As a primary metabolite, it is metabolically and physiologically essential
Result of Action
The activation of metabotropic glutamate receptors by erythro-4-hydroxy-L-glutamic acid can lead to changes in neuronal excitability and synaptic plasticity . These changes can influence various neurological processes, potentially impacting cognitive functions, learning, and memory.
生化学分析
Biochemical Properties
(2S,4R)-2-amino-4-hydroxypentanedioic acid is involved in several biochemical reactions, primarily as a substrate or product in enzymatic processes. It interacts with enzymes such as glutamate dehydrogenase and glutaminase, which are crucial for amino acid metabolism. The compound can act as a precursor for the synthesis of other amino acids and neurotransmitters. Its interactions with these enzymes facilitate the conversion of glutamate to α-ketoglutarate and vice versa, playing a pivotal role in the tricarboxylic acid (TCA) cycle and nitrogen metabolism .
Cellular Effects
(2S,4R)-2-amino-4-hydroxypentanedioic acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the activity of glutamate receptors, which are involved in synaptic transmission and plasticity in the nervous system. This compound can modulate the release of neurotransmitters, impacting neuronal communication and potentially influencing conditions such as epilepsy and neurodegenerative diseases . Additionally, it affects cellular metabolism by participating in the TCA cycle, thereby influencing energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of (2S,4R)-2-amino-4-hydroxypentanedioic acid involves its interaction with various biomolecules. It binds to glutamate receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding can lead to the activation or inhibition of downstream signaling pathways, affecting cellular responses. The compound also interacts with enzymes such as glutamate dehydrogenase, influencing their catalytic activity and thereby regulating metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S,4R)-2-amino-4-hydroxypentanedioic acid can vary over time. Studies have shown that the compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound in cell cultures has been observed to alter cellular functions, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
The effects of (2S,4R)-2-amino-4-hydroxypentanedioic acid in animal models are dose-dependent. At low doses, the compound has been shown to enhance cognitive functions and neuroprotection. At high doses, it can exhibit neurotoxic effects, leading to excitotoxicity and neuronal damage. These dosage effects highlight the importance of careful dose optimization in potential therapeutic applications to avoid adverse effects .
Metabolic Pathways
(2S,4R)-2-amino-4-hydroxypentanedioic acid is involved in several metabolic pathways, including the TCA cycle and glutamine metabolism. It serves as a substrate for enzymes such as glutamate dehydrogenase and glutaminase, facilitating the conversion of glutamate to α-ketoglutarate. This conversion is essential for maintaining the balance of nitrogen and carbon in cells and for energy production. The compound’s involvement in these pathways underscores its significance in cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of (2S,4R)-2-amino-4-hydroxypentanedioic acid within cells and tissues are mediated by specific transporters and binding proteins. It is primarily transported by excitatory amino acid transporters (EAATs), which facilitate its uptake into neurons and glial cells. Once inside the cells, the compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic processes .
Subcellular Localization
(2S,4R)-2-amino-4-hydroxypentanedioic acid is localized in different subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, the compound plays a role in the TCA cycle, contributing to energy production and metabolic regulation. Understanding its subcellular localization is crucial for elucidating its functions and interactions within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-amino-4-hydroxypentanedioic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions. For instance, the compound can be synthesized from L-glutamic acid through a series of protection, oxidation, and reduction steps. The reaction conditions typically involve the use of protecting groups to safeguard functional groups during the synthesis, followed by selective deprotection to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of (2S,4R)-2-amino-4-hydroxypentanedioic acid often employs biocatalytic processes. Enzymes such as amino acid oxidases and transaminases are used to achieve high enantioselectivity and yield. These biocatalytic methods are advantageous due to their mild reaction conditions and environmentally friendly nature.
化学反応の分析
Types of Reactions: (2S,4R)-2-amino-4-hydroxypentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding keto acids or reduced to yield amino alcohols. Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of (2S,4R)-2-amino-4-hydroxypentanedioic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield keto acids, while reduction can produce amino alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
類似化合物との比較
(2S,4R)-2-amino-4-hydroxypentanedioic acid can be compared with other similar compounds such as (2S,4S)-2-amino-4-hydroxypentanedioic acid and (2R,4R)-2-amino-4-hydroxypentanedioic acid. These compounds share similar structures but differ in their stereochemistry, leading to distinct biological and chemical properties. The unique stereochemistry of (2S,4R)-2-amino-4-hydroxypentanedioic acid contributes to its specific interactions with molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
(2S,4R)-2-amino-4-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWQSHEVMSFGY-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331532 | |
| Record name | CHEBI:21285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxy-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2485-33-8 | |
| Record name | (4R)-4-Hydroxy-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHEBI:21285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



